molecular formula C11H11NO3 B8551608 2-Ethoxy-5-methyl-3,1-benzoxazin-4-one

2-Ethoxy-5-methyl-3,1-benzoxazin-4-one

Cat. No. B8551608
M. Wt: 205.21 g/mol
InChI Key: RXRDLQPDTPLKJM-UHFFFAOYSA-N
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Patent
US04873232

Procedure details

By following the procedure of Part A, but replacing 2-amino-6-methyl benzoic acid with the appropriate aminobenzoic acid prepared in Preparation I, and/or replacing ethyl chloroformate with the appropriate chloroformate prepared in Preparation II, the following compounds of Formula (1) are prepared:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]([CH3:11])[C:3]=1[C:4]([OH:6])=[O:5].C1C(C(O)=O)=CC=C(N)C=1.Cl[C:23]([O:25][CH2:26][CH3:27])=O.ClC([O-])=O>>[CH2:26]([O:25][C:23]1[O:5][C:4](=[O:6])[C:3]2[C:7]([CH3:11])=[CH:8][CH:9]=[CH:10][C:2]=2[N:1]=1)[CH3:27]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C(=O)O)C(=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=CC=C1C(=O)O)N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(=O)OCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(=O)[O-]
Step Five
Name
II
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared in Preparation I

Outcomes

Product
Name
Type
product
Smiles
C(C)OC1=NC2=C(C(O1)=O)C(=CC=C2)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.